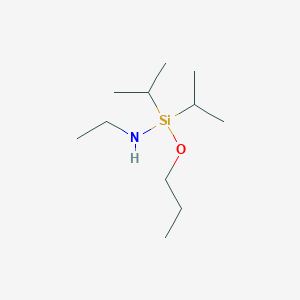
N-Ethyl-1,1-di(propan-2-yl)-1-propoxysilanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Ethyl-1,1-di(propan-2-yl)-1-propoxysilanamine” is an organosilicon compound characterized by the presence of silicon, nitrogen, and carbon atoms in its structure. Organosilicon compounds are known for their versatility and are widely used in various industrial applications due to their unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-Ethyl-1,1-di(propan-2-yl)-1-propoxysilanamine” typically involves the reaction of a silicon-containing precursor with appropriate organic reagents. Common synthetic routes may include:
Hydrosilylation: This involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation and amination processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
“N-Ethyl-1,1-di(propan-2-yl)-1-propoxysilanamine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions may lead to the formation of silanes.
Substitution: Nucleophilic substitution reactions can replace the propoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanamines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which “N-Ethyl-1,1-di(propan-2-yl)-1-propoxysilanamine” exerts its effects involves interactions with molecular targets such as enzymes or receptors. The silicon atom can form stable bonds with various functional groups, facilitating its incorporation into biological systems. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cell surface receptors, modulating cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilanamine: A simpler organosilicon compound with similar reactivity.
N-Propylsilanamine: Another organosilicon compound with a different alkyl group.
N-Ethylsilanamine: Similar structure but lacks the propoxy group.
Uniqueness
“N-Ethyl-1,1-di(propan-2-yl)-1-propoxysilanamine” is unique due to the presence of both ethyl and propoxy groups, which may confer distinct chemical and physical properties compared to other organosilicon compounds
Propiedades
Número CAS |
923561-04-0 |
|---|---|
Fórmula molecular |
C11H27NOSi |
Peso molecular |
217.42 g/mol |
Nombre IUPAC |
N-[di(propan-2-yl)-propoxysilyl]ethanamine |
InChI |
InChI=1S/C11H27NOSi/c1-7-9-13-14(10(3)4,11(5)6)12-8-2/h10-12H,7-9H2,1-6H3 |
Clave InChI |
JQJLXWJGSDXEOS-UHFFFAOYSA-N |
SMILES canónico |
CCCO[Si](C(C)C)(C(C)C)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


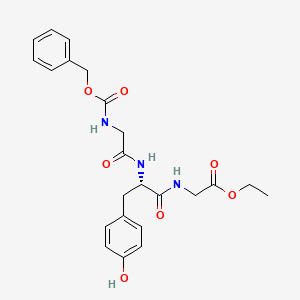
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl laurate](/img/structure/B14162558.png)
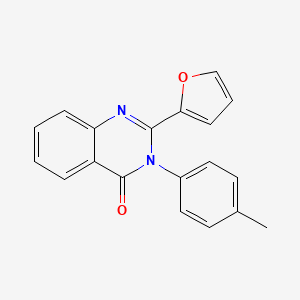
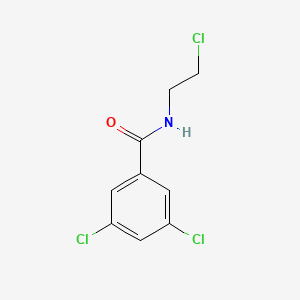
![1-{[Benzyl(3,5-dichloro-2-hydroxybenzyl)amino]methyl}naphthalen-2-ol](/img/structure/B14162569.png)
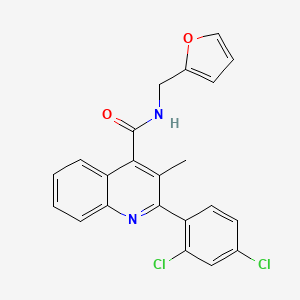
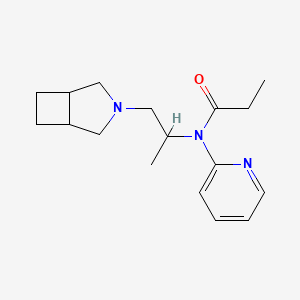

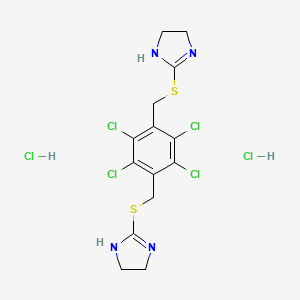
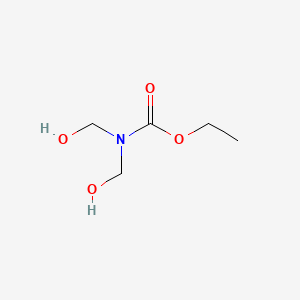
![3-cyano-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B14162623.png)
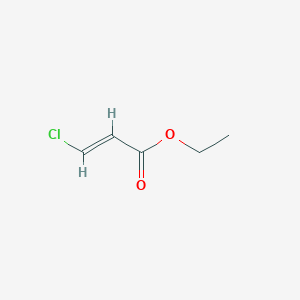
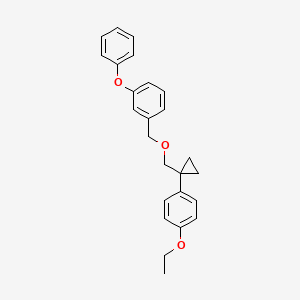
![1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14162656.png)
